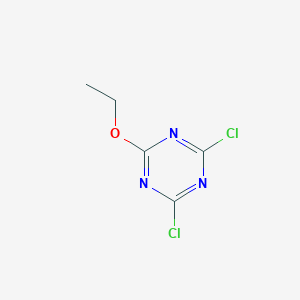
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester, also known as EHAPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EHAPE belongs to the class of azo compounds, which are widely used in various industries, including textiles, food, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is not fully understood. However, it is believed that Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester acts as a photosensitizer, which absorbs light energy and transfers it to other molecules, resulting in a photochemical reaction. This property of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester makes it a potential candidate for developing photodynamic therapy (PDT) agents for cancer treatment. PDT involves the use of photosensitizers that are activated by light to produce reactive oxygen species (ROS) that can selectively kill cancer cells.
Effets Biochimiques Et Physiologiques
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been shown to have low toxicity and does not cause any significant adverse effects on living organisms. However, further studies are needed to determine the long-term effects of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester in lab experiments include its high thermal stability, good solubility, and ability to emit intense blue light. However, the limitations of using Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester include its limited availability and high cost.
Orientations Futures
There are several future directions for research on Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester. One direction is to explore the potential of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester as a photosensitizer for PDT in cancer treatment. Another direction is to investigate the use of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester as a sensor for detecting heavy metal ions in water. Additionally, further studies are needed to determine the long-term effects of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester on human health and the environment.
Méthodes De Synthèse
The synthesis of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester involves the reaction of 4-((4-ethoxyphenyl)azo)phenol with hexanoic acid chloride in the presence of a catalyst. The reaction yields Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester as a yellow solid with a melting point of 98-100 °C. The purity of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can be determined by using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been extensively studied for its potential applications in various fields of science. One of the most promising applications of Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester is in the field of optoelectronics. Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has been used as a dye in organic light-emitting diodes (OLEDs) due to its high thermal stability, good solubility, and ability to emit intense blue light. Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester has also been used as a sensor for detecting heavy metal ions in water. The azo group in Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester can undergo a reduction reaction in the presence of heavy metal ions, resulting in a change in the color of the compound. This makes Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester a potential candidate for developing low-cost and sensitive sensors for detecting heavy metal ions in water.
Propriétés
Numéro CAS |
16494-25-0 |
|---|---|
Nom du produit |
Hexanoic acid, 4-((4-ethoxyphenyl)azo)phenyl ester |
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
[4-[(4-ethoxyphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-6-7-20(23)25-19-14-10-17(11-15-19)22-21-16-8-12-18(13-9-16)24-4-2/h8-15H,3-7H2,1-2H3 |
Clé InChI |
RMMPLQWQSVPJON-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
SMILES canonique |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC |
Autres numéros CAS |
16494-25-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)


![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)







![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)